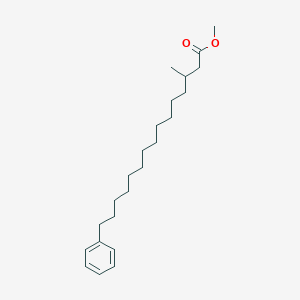

Methyl 3-Methyl-15-phenylpentadecanoate

Description

Properties

IUPAC Name |

methyl 3-methyl-15-phenylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-21(20-23(24)25-2)16-12-9-7-5-3-4-6-8-10-13-17-22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSAJPNKLSJSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524526 | |

| Record name | Methyl 3-methyl-15-phenylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-85-9 | |

| Record name | Methyl 3-methyl-15-phenylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Methyl 3-Methyl-15-phenylpentadecanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical examination of Methyl 3-Methyl-15-phenylpentadecanoate, a complex long-chain fatty acid methyl ester. As a molecule featuring a branched alkyl chain and a terminal aromatic ring, its structure presents unique characteristics relevant to lipidomics, microbiology, and synthetic chemistry. This guide moves beyond a simple recitation of facts to deliver an in-depth elucidation of its molecular architecture, predicted spectroscopic signatures, and the analytical and synthetic methodologies required for its study. We will deconstruct its nomenclature, map its structural features, and provide validated protocols for its synthesis and analysis, thereby offering a foundational resource for professionals engaged in related research fields.

Chemical Identity and Nomenclature

The precise identification and naming of a molecule are paramount for unambiguous scientific communication. This compound is systematically named based on IUPAC conventions for esters.

-

Parent Carboxylic Acid: The backbone is a 15-carbon chain, making it a derivative of pentadecanoic acid.

-

Substituents: A phenyl group (-C₆H₅) is located at the distal end of the chain (carbon 15), and a methyl group (-CH₃) is positioned at the beta-carbon relative to the carbonyl (carbon 3).

-

Ester Group: The carboxylic acid is esterified with methanol, hence the "Methyl" prefix.

This compound is also known by several synonyms, including 3-Methyl-15-phenylpentadecanoic Acid Methyl Ester and β-Methylbenzenepentadecanoic Acid Methyl Ester.

| Identifier | Value | Source |

| CAS Number | 88336-88-3 | [1] |

| PubChem CID | 13171669 | [2] |

| Molecular Formula | C₂₃H₃₈O₂ | [1][2] |

| Molecular Weight | 346.55 g/mol | [1] |

| SMILES | O=C(OC)CC(C)CCCCCCCCCCCCC1=CC=CC=C1 | [1] |

| Appearance | White to Yellow to Green clear liquid |

Molecular Structure Elucidation

The structure of this compound is defined by three key regions: the methyl ester head, the long-chain alkyl backbone with its branch point, and the terminal phenyl group.

-

The Methyl Ester Terminus: The C(=O)OCH₃ group defines the molecule as a methyl ester. This functional group is critical for its chemical properties and analytical behavior, particularly in gas chromatography where it imparts suitable volatility.

-

The Alkyl Backbone: A 15-carbon chain provides a significant hydrophobic character. The critical feature is the methyl branch at the C-3 position. This branching disrupts the linearity of the fatty acid chain, which can influence its physical properties (e.g., melting point) and its role in biological systems, such as microbial membranes.

-

The Phenyl Terminus: The presence of a phenyl ring at the C-15 position makes this a terminally-phenyl-substituted fatty acid. This aromatic moiety adds rigidity to the chain's terminus and serves as a distinct spectroscopic marker.

Predicted Spectroscopic and Analytical Characterization

While specific spectral data requires experimental acquisition, the structure allows for robust prediction of its analytical signatures, which is crucial for its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Region (~7.1-7.3 ppm): A multiplet corresponding to the five protons of the monosubstituted phenyl ring.

-

Methyl Ester Singlet (~3.6 ppm): A sharp singlet integrating to three protons from the -OCH₃ group.

-

Alkyl Chain Protons (~1.2-2.6 ppm): A complex series of multiplets. Key signals would include the triplet for the benzylic protons (-CH₂-Ph) around 2.6 ppm, the doublet for the C-3 methyl group protons, and the multiplet for the C-3 methine proton.

-

-

¹³C NMR:

-

Carbonyl Carbon (~174 ppm): A signal for the ester C=O.

-

Aromatic Carbons (~125-140 ppm): Four signals for the phenyl ring carbons.

-

Ester Methoxy Carbon (~51 ppm): The signal for the -OCH₃ carbon.

-

Aliphatic Carbons (~20-40 ppm): A series of signals corresponding to the carbons of the long alkyl chain, including the distinct signals for the C-3 and its methyl branch.

-

Mass Spectrometry (MS)

In electron ionization (EI-MS), the molecule would be expected to show a molecular ion peak (M⁺) at m/z 346.55. Key fragmentation patterns would include:

-

Benzylic cleavage: A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺).

-

McLafferty rearrangement: A characteristic fragmentation of esters, potentially leading to a significant ion.

-

Loss of the methoxy group: A peak at M-31 ([M-OCH₃]⁺).

-

Cleavage along the alkyl chain: A series of peaks separated by 14 Da (-CH₂-).

Gas Chromatography (GC)

As a Fatty Acid Methyl Ester (FAME), this compound is ideally suited for GC analysis.[3] The conversion of the parent carboxylic acid to its methyl ester is a standard derivatization technique used to increase volatility and reduce peak tailing, which is common for polar free fatty acids. Analysis on a non-polar column (e.g., DB-5) would separate the compound based on its boiling point, while analysis on a more polar column could provide separation based on subtle structural differences.

Synthesis and Analytical Preparation Protocols

The methodologies for synthesizing this molecule and preparing it for analysis are crucial for researchers. The protocols below are based on well-established chemical principles for FAMEs.[4]

Conceptual Synthetic Workflow

The most direct synthesis involves the esterification of the parent carboxylic acid, 3-Methyl-15-phenylpentadecanoic acid, with methanol under acidic conditions. This is a classic Fischer esterification reaction.

Sources

- 1. 88336-88-3|this compound|BLDpharm [bldpharm.com]

- 2. This compound | C23H38O2 | CID 13171669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-Methyl-15-phenylpentadecanoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for methyl 3-methyl-15-phenylpentadecanoate, a long-chain fatty acid ester with potential applications in various fields of chemical and biomedical research. The presented synthesis is designed for reproducibility and scalability, addressing the needs of researchers, scientists, and drug development professionals. This document details the strategic selection of reactions, in-depth mechanistic insights, step-by-step experimental protocols, and thorough characterization of the target molecule.

Introduction and Strategic Overview

This compound is a saturated long-chain fatty acid methyl ester characterized by a phenyl group at the terminus of the alkyl chain and a methyl branch at the C-3 position. The synthesis of such a molecule requires a strategic approach to construct the carbon skeleton with precision and to introduce the required functional groups in a controlled manner.

This guide focuses on a convergent synthetic strategy, primarily leveraging the power of the Wittig reaction to assemble the main carbon backbone. This approach offers excellent control over the formation of the carbon-carbon double bond, which is subsequently reduced to afford the desired saturated chain. The key stages of this synthesis are:

-

Preparation of a long-chain phenyl-substituted aldehyde: This serves as a key building block for the Wittig reaction.

-

Synthesis of a stabilized phosphorus ylide: This ylide will introduce the 3-methyl and ester functionalities.

-

Wittig olefination: The coupling of the aldehyde and the ylide to form an α,β-unsaturated ester.

-

Catalytic hydrogenation: The saturation of the carbon-carbon double bond to yield the final product.

This multi-step approach was chosen for its reliability, use of well-established chemical transformations, and the commercial availability of the initial starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection approach that forms the basis of our synthetic strategy.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Pathways and Experimental Protocols

This section provides a detailed, step-by-step guide for the synthesis of this compound, including the preparation of key intermediates.

Synthesis of 1-Bromo-12-phenyldodecane

The synthesis begins with the preparation of a long-chain phenyl-terminated alkyl bromide, which serves as a precursor for the aldehyde.

Reaction Scheme:

Protocol:

-

To a stirred solution of 12-phenyldodecan-1-ol (1 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add phosphorus tribromide (PBr₃, 0.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-bromo-12-phenyldodecane, which can be purified by vacuum distillation.

Synthesis of 14-Phenyl-1-tetradecanol

This step involves a Grignard reaction to extend the carbon chain.

Reaction Scheme:

Protocol:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.

-

Add a solution of 1-bromo-12-phenyldodecane (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the Grignard reagent to 0 °C.

-

Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in THF.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting 14-phenyl-1-tetradecanol by column chromatography on silica gel.

Synthesis of 14-Phenyltetradecanal

The alcohol is oxidized to the corresponding aldehyde.

Reaction Scheme:

Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 14-phenyl-1-tetradecanol (1 equivalent) in DCM.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain 14-phenyltetradecanal, which can be used in the next step without further purification.

Synthesis of (1-(Methoxycarbonyl)ethyl)triphenylphosphonium Bromide

This is the precursor for the Wittig ylide.

Reaction Scheme:

Protocol:

-

Dissolve triphenylphosphine (1 equivalent) in dry toluene.

-

Add methyl 2-bromopropionate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 24 hours, during which a white precipitate will form.

-

Cool the mixture to room temperature and collect the solid by filtration.

-

Wash the solid with cold toluene and dry under vacuum to obtain (1-(methoxycarbonyl)ethyl)triphenylphosphonium bromide.

Wittig Reaction: Synthesis of Methyl 3-Methyl-15-phenylpentadec-2-enoate

The key C-C bond-forming step.

Reaction Scheme:

Protocol:

-

Suspend (1-(methoxycarbonyl)ethyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base, such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi) (1.2 equivalents), dropwise until the characteristic orange-red color of the ylide persists.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 14-phenyltetradecanal (1 equivalent) in THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography on silica gel to isolate methyl 3-methyl-15-phenylpentadec-2-enoate.

Hydrogenation: Synthesis of this compound

The final step to obtain the saturated target molecule.[1][2][3]

Reaction Scheme:

Protocol:

-

Dissolve methyl 3-methyl-15-phenylpentadec-2-enoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, or higher pressure for faster reaction) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification can be achieved by column chromatography if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the terminal phenyl protons, the long methylene chain, the methine proton at C-3, the methyl group at C-3, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbons of the phenyl group, the aliphatic chain, the C-3 carbon with the methyl branch, the carbonyl carbon of the ester, and the methoxy carbon. |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the molecular weight of the product (C₂₃H₃₈O₂). Fragmentation patterns consistent with a long-chain fatty acid methyl ester.[4][5][6] |

| FT-IR | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. C-H stretching bands for the aliphatic and aromatic portions of the molecule. |

Visualization of the Core Synthetic Workflow

The following diagram illustrates the overall synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a comprehensive and logical synthetic pathway for the preparation of this compound. By employing a strategy centered around a key Wittig reaction, this approach provides a reliable method for constructing the complex carbon skeleton from readily available starting materials. The protocols provided are based on well-established and high-yielding reactions, ensuring that researchers can confidently reproduce this synthesis in a laboratory setting. The detailed characterization plan will allow for the unambiguous confirmation of the final product's structure and purity. This guide serves as a valuable resource for scientists engaged in the synthesis of complex lipids and related molecules.

References

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Catalytic hydrogenation of C=C and C=O in unsaturated fatty acid methyl esters [research.chalmers.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Enigmatic Presence of Methyl 3-Methyl-15-phenylpentadecanoate: A Technical Guide for Researchers

Abstract

This technical guide delves into the theoretical and potential natural occurrence of Methyl 3-Methyl-15-phenylpentadecanoate, a unique fatty acid methyl ester characterized by a terminal phenyl group and a methyl branch at the beta-position. While direct evidence of its natural isolation remains elusive in current scientific literature, this document synthesizes existing knowledge on the biosynthesis of ω-phenylalkanoic acids and branched-chain fatty acids to propose a plausible biosynthetic pathway. We will explore potential natural sources, outline detailed experimental protocols for its discovery and characterization, and discuss its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products and their biosynthetic origins.

Introduction: The Structural Intrigue of a Novel Fatty Acid

This compound presents a fascinating molecular architecture, combining three distinct structural features: a long-chain fatty acid backbone, a terminal phenyl group, and a methyl branch at the C-3 (beta) position. This unique combination suggests a complex biosynthetic origin, potentially at the crossroads of fatty acid and polyketide metabolism. While ω-phenylalkanoic acids and branched-chain fatty acids are known natural products, their convergence into this specific molecule is yet to be documented. This guide aims to provide a comprehensive framework for the investigation of its natural occurrence.

Known Natural Analogs: Building a Case for its Existence

ω-Phenylalkanoic Acids in the Plant Kingdom

A significant precedent for the existence of the 15-phenylpentadecanoate backbone is found in the plant kingdom. Specifically, the seed lipids of various species within the Araceae family are known to contain a series of ω-phenylalkanoic acids.

| Compound | Natural Source | Reference(s) |

| 13-Phenyltridecanoic acid | Seeds of Araceae family plants | [1] |

| 15-Phenylpentadecanoic acid | Seeds of Araceae family plants | [1] |

| Other ω-phenylalkanoic acids | Seeds of Araceae family plants | [1] |

The presence of these compounds, particularly 15-phenylpentadecanoic acid, establishes a strong biological precedent for the core structure of our target molecule in plants.

Branched-Chain Fatty Acids in the Microbial World

Methyl-branched fatty acids are common constituents of the cell membranes of many bacteria, with Streptomyces species being a particularly rich source. These branches are crucial for maintaining membrane fluidity. The biosynthesis of these branched chains can occur through two primary mechanisms:

-

Primer-based branching: Utilization of branched-chain starter units such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, derived from the amino acids valine, leucine, and isoleucine, respectively. This typically results in branching at the ω- (anteiso- or iso-) position.[2]

-

Extender-based branching: Incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit by the fatty acid synthase (FAS) or polyketide synthase (PKS) machinery. This mechanism can introduce methyl groups at various positions along the fatty acid chain.

A Hypothetical Biosynthetic Pathway: A Convergence of Metabolic Routes

Based on the established biosynthesis of its structural analogs, we propose a hypothetical pathway for the formation of this compound, likely involving a Type I Polyketide Synthase (PKS). PKSs are known for their ability to utilize a diverse range of starter and extender units to generate complex natural products.[3][4]

Proposed Biosynthetic Precursors:

-

Starter Unit: Phenylacetyl-CoA, derived from the amino acid L-phenylalanine.[3]

-

Extender Units: A combination of malonyl-CoA and methylmalonyl-CoA.

The proposed pathway, depicted below, outlines a plausible sequence of enzymatic reactions.

Caption: Hypothetical biosynthetic pathway for this compound.

This proposed pathway highlights the critical role of a PKS with a specific module that incorporates methylmalonyl-CoA at the appropriate step to introduce the 3-methyl branch. The final methylation of the carboxylic acid to form the methyl ester could be catalyzed by a S-adenosyl methionine (SAM)-dependent methyltransferase.

Experimental Workflow for Discovery and Characterization

The following section outlines a comprehensive, step-by-step methodology for the targeted discovery and structural elucidation of this compound from potential natural sources.

Source Selection and Material Collection

Based on the known occurrences of its structural analogs, the primary targets for investigation would be:

-

Seeds of Araceae family plants: A diverse range of species should be screened, with a focus on those known to produce ω-phenylalkanoic acids.

-

Streptomyces species: Isolation of novel Streptomyces strains from various environments and screening of their secondary metabolite profiles.

Extraction and Fractionation

A bio-guided fractionation approach is recommended, although in the absence of a known biological activity, a chemo-guided approach targeting compounds with the expected mass and polarity will be necessary.

Protocol 1: Extraction and Preliminary Fractionation

-

Grinding: Dry the collected plant seeds or microbial biomass and grind to a fine powder.

-

Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity, starting with hexane, followed by dichloromethane, and then methanol. The target compound is expected to be in the less polar fractions (hexane or dichloromethane).

-

Fractionation: Subject the crude extracts to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Monitoring: Monitor the fractions by thin-layer chromatography (TLC) and/or LC-MS to identify fractions containing compounds with the expected characteristics.

Purification and Structural Elucidation

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

-

Column: Utilize a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient of acetonitrile and water.

-

Detection: Use a diode-array detector (DAD) and an evaporative light scattering detector (ELSD) to monitor the elution.

-

Fraction Collection: Collect peaks that show potential for being the target compound based on retention time and preliminary mass spectrometry data.

Protocol 3: Structural Elucidation

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified methyl ester by GC-MS to determine its retention time, molecular weight, and fragmentation pattern. The presence of a prominent ion corresponding to the loss of a methoxy group (M-31) and fragments indicative of the phenylalkyl chain would be expected.

-

High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the molecular ion to determine the elemental composition and confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal characteristic signals for the terminal phenyl group, the methyl ester protons, the methyl group at the C-3 position (likely a doublet), and the long aliphatic chain.

-

¹³C NMR: The spectrum will show the corresponding carbon signals, including the carbonyl of the ester, the aromatic carbons, and the carbons of the aliphatic chain.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively establish the connectivity of the molecule, confirming the position of the methyl branch at C-3 and the phenyl group at C-15.

-

Caption: Experimental workflow for the discovery and characterization of this compound.

Potential Biological Activities and Future Directions

The biological activities of this compound are currently unknown. However, based on the activities of similar natural products, several areas of investigation are warranted:

-

Antimicrobial and Antifungal Activity: Many bacterial fatty acids and polyketides exhibit antimicrobial properties.

-

Cytotoxic and Anticancer Activity: The unique structure may confer selective cytotoxicity against cancer cell lines.

-

Enzyme Inhibition: The molecule could be investigated as an inhibitor of enzymes involved in lipid metabolism or other key cellular processes.

The confirmation of its natural occurrence and the elucidation of its biosynthetic pathway would open up exciting avenues for metabolic engineering to produce this and other novel fatty acids with potential applications in medicine and biotechnology.

Conclusion

While the natural occurrence of this compound remains to be definitively established, the existing body of knowledge on the biosynthesis of its constituent structural motifs provides a strong rationale for its existence in nature. The proposed biosynthetic pathway and experimental workflows presented in this guide offer a clear roadmap for researchers to embark on the exciting quest to discover and characterize this enigmatic molecule. The successful identification of this compound would not only expand our understanding of the biosynthetic capabilities of plants and microorganisms but also potentially unveil a new class of bioactive lipids.

References

- Recent advances in the biosynthesis of unusual polyketide synthase substrates. Natural Product Reports, 2016, 33(2), 188-207.

- Arecaceae Seeds Constitute a Healthy Source of Fatty Acids and Phenolic Compounds. Foods, 2023, 12(1), 1.

- Comparison of Fatty Acid Contents of Wild and Cultivated Arum italicum Mill. Seed Oils from Kırklareli in Turkey by Gas Chromatography-Mass Spectrometry. Journal of the American Oil Chemists' Society, 2014, 91(10), 1835-1840.

- Streptomyces: host for refactoring of diverse bioactive secondary metabolites. Applied Microbiology and Biotechnology, 2021, 105(1), 55-70.

- Secondary metabolites from a Streptomyces strain isolated from Livingston Island, Antarctica.

- F

- GC/MS analysis of lipid constituents and antimicrobial activity of Arum cyrinaicum extracts. Journal of the Chemical Society of Pakistan, 2011, 33(6), 843-848.

- Fatty acid synthase can synthesize fatty acids with methyl-or ethyl-branches on even-numbered carbon

- Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library.

- Plant unusual fatty acids: learning from the less common. Current Opinion in Plant Biology, 2020, 55, 66-73.

- Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 2022, 13, 938029.

- GC/MS Analysis of Lipid Constituents and Antimicrobial Activity of Arum cyrenaicum Extracts.

- Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum. Frontiers in Microbiology, 2023, 14, 1245705.

- The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). International Journal of Molecular Sciences, 2022, 23(16), 9143.

- Polyketide. Wikipedia.

Sources

The Unseen Architects: A Technical Guide to the Biological Significance of Branched-Chain Fatty Acid Esters

This guide provides an in-depth exploration of branched-chain fatty acid esters (BCFA-esters), a class of lipids whose intricate structures and diverse functions are increasingly recognized as pivotal in biological systems. From the fundamental architecture of cellular membranes to the nuanced regulation of metabolic and inflammatory pathways, BCFA-esters are emerging from the shadows of lipidomics to the forefront of biomedical research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these multifaceted molecules.

Section 1: The Molecular Identity of Branched-Chain Fatty Acid Esters

Branched-chain fatty acids (BCFAs) are distinguished from their straight-chain counterparts by the presence of one or more methyl groups along their aliphatic chain.[1][2][3] The most common forms are the iso and anteiso configurations, where the methyl branch is located on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[3][4] These structural nuances, seemingly minor, have profound implications for their physical properties and biological roles.

BCFA-esters are formed when a BCFA is esterified to another molecule, most notably a hydroxylated fatty acid, creating a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[5][6][7][8] This esterification creates a diverse family of lipids with a wide array of biological activities. The specific combination of the BCFA and the hydroxy fatty acid, as well as the position of the ester linkage, gives rise to a vast number of isomers, each with potentially unique functions.[9]

Section 2: Core Biological Functions and Mechanistic Insights

The biological significance of BCFA-esters spans from fundamental cellular processes to systemic physiological regulation. Their unique structures underpin their diverse roles.

Architects of the Cell Membrane

In many bacteria, particularly Gram-positive species, BCFAs are major components of the cell membrane lipids.[1][10] The methyl branches of BCFAs disrupt the tight packing of the lipid acyl chains, thereby increasing membrane fluidity.[11][12] This is crucial for maintaining membrane function in response to environmental stressors such as temperature changes.[13] The incorporation of BCFAs into the membrane influences its permeability and stability, which are vital for bacterial survival and their interactions with the environment.[11]

Modulators of Metabolism and Inflammation

A burgeoning area of research is the role of BCFA-esters, particularly FAHFAs, in metabolic and inflammatory signaling. These molecules are now recognized as a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[7][8][9]

Metabolic Regulation:

Several studies have highlighted the beneficial effects of specific FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), on glucose homeostasis.[7][9] They have been shown to:

-

Enhance Glucose-Stimulated Insulin Secretion (GSIS): Certain FAHFAs potentiate the release of insulin from pancreatic β-cells in a glucose-dependent manner.[9]

-

Improve Insulin Sensitivity: PAHSAs can improve insulin-stimulated glucose uptake in adipocytes and suppress hepatic glucose production.[7][9]

The mechanisms underlying these effects are being actively investigated, with some FAHFAs shown to activate G protein-coupled receptors like GPR40 and GPR120, which are known to play roles in insulin secretion and sensitivity.[9][14]

Anti-Inflammatory Actions:

BCFA-esters exhibit significant anti-inflammatory activity.[5][15][16] They can attenuate the production of pro-inflammatory cytokines and chemokines in immune cells.[9][17] For instance, they can reduce the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6).[15] This immunomodulatory function suggests their potential as therapeutic agents for inflammatory diseases.[17]

Role in Development and Gut Health

BCFAs are notably present in the vernix caseosa, the waxy substance covering newborns, and in amniotic fluid, highlighting their importance in fetal development and skin integrity.[11] They also play a role in the developing gastrointestinal tract of newborns.[11] In the gut, BCFAs are produced by the microbiota through the fermentation of branched-chain amino acids.[18][19] While their roles are still being fully elucidated, they are considered markers of protein fermentation and may influence the gut microbial ecosystem.[18]

Section 3: BCFA-Esters in Health and Disease: Biomarker Potential

The association of BCFA and BCFA-ester levels with various health and disease states has opened up avenues for their use as biomarkers.

Metabolic Syndrome and Obesity

Several studies have reported an inverse correlation between the levels of circulating BCFAs and the risk of metabolic syndrome.[20][21] Lower levels of specific BCFAs have been observed in individuals with obesity and insulin resistance.[4][15][21] This suggests that altered BCFA metabolism may be a contributing factor to these conditions and that measuring their levels could have diagnostic or prognostic value.[20]

Cancer

Emerging evidence points to a role for BCFAs in cancer biology. Some studies suggest that BCFAs can inhibit the proliferation of certain cancer cells.[2][16] The levels of certain FAHFAs have been found to be significantly lower in breast cancer patients compared to healthy individuals, indicating their potential as cancer biomarkers.[7]

Section 4: Methodologies for the Study of Branched-Chain Fatty Acid Esters

The analysis of BCFA-esters presents unique challenges due to their structural complexity and often low abundance in biological matrices. Advanced analytical techniques are essential for their accurate identification and quantification.

Extraction and Sample Preparation

The initial step in analyzing BCFA-esters involves their extraction from biological samples such as plasma, tissues, or cells. A common method is liquid-liquid extraction using a solvent system like chloroform/methanol.

Protocol: Lipid Extraction from Plasma

-

Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., a deuterated FAHFA analog).

-

Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for analysis.

Analytical Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of BCFA-esters.[22][23][24]

-

Reversed-Phase HPLC: Separates molecules based on their hydrophobicity. Longer chain and less branched fatty acids will have longer retention times.[22]

-

Mass Spectrometry (MS): Provides sensitive and specific detection. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, allowing for the identification of the specific fatty acid components and the location of the ester bond.[24][25]

Table 1: Common Mass Spectrometric Transitions for Selected FAHFAs

| FAHFA Species | Precursor Ion [M-H]- | Product Ion(s) (m/z) |

| 9-PAHSA | 565.5 | 283.2 (Palmitate), 281.2 |

| 12-PAHSA | 565.5 | 283.2 (Palmitate), 281.2 |

| 9-OAHSA | 591.5 | 281.2 (Oleate), 309.2 |

Data is illustrative and can vary based on instrumentation and conditions.

Section 5: Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of BCFA-esters in biological systems is crucial for a deeper understanding.

Signaling Pathway of FAHFAs in Glucose Homeostasis

Caption: FAHFA signaling in metabolic regulation.

Experimental Workflow for BCFA-Ester Analysis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity‐related diseases | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 11. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 12. researchgate.net [researchgate.net]

- 13. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]

- 18. mdpi.com [mdpi.com]

- 19. Branched short-chain fatty acids modulate glucose and lipid metabolism in primary adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. hplc.eu [hplc.eu]

- 24. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-Methyl-15-phenylpentadecanoate and its Class of ω-Phenyl Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-Methyl-15-phenylpentadecanoate, a unique long-chain fatty acid methyl ester characterized by a terminal phenyl group and a methyl branch. While specific research on this particular molecule is limited, this document delves into the broader class of ω-phenyl and branched-chain fatty acids to offer insights into its synthesis, characterization, and potential biological significance. This guide serves as a foundational resource for researchers interested in the synthesis of novel fatty acid analogs and their potential applications in drug discovery and development, particularly in the context of metabolic and inflammatory diseases.

Introduction: The Emerging Role of Modified Fatty Acids in Cellular Signaling

Fatty acids are no longer viewed merely as metabolic fuels and structural components of cell membranes. A growing body of evidence highlights their function as potent signaling molecules that regulate a diverse array of physiological and pathological processes. Chemical modifications to the fatty acid backbone, such as the introduction of branched chains or terminal aromatic moieties, can significantly alter their biological activity.

This compound belongs to a class of ω-phenyl branched-chain fatty acids. The terminal phenyl group increases the lipophilicity of the molecule and can influence its interaction with biological targets. The presence of a methyl branch can affect the molecule's conformation and metabolism, potentially leading to unique biological effects compared to its linear counterparts. These structural features make this class of compounds intriguing candidates for investigation in drug development.

Physicochemical Properties and Identification

This compound is identified by the CAS Number 88336-88-3 .[1] A related CAS number, 116754-85-9, is also associated with this compound in some databases.[2]

| Property | Value | Source |

| Molecular Formula | C23H38O2 | |

| Molecular Weight | 346.56 g/mol | |

| Physical State | Liquid at 20°C | |

| Appearance | White to Yellow to Green clear liquid | |

| Boiling Point | 205 °C at 0.3 mmHg | |

| Purity | >95.0% (GC) |

Synonyms for this compound include:

-

β-Methylbenzenepentadecanoic Acid Methyl Ester

-

Methyl β-Methylbenzenepentadecanoate

-

3-Methyl-15-phenylpentadecanoic Acid Methyl Ester

Synthesis of ω-Phenyl Fatty Acid Methyl Esters: A General Overview

Synthesis of the Carboxylic Acid Backbone

The synthesis of ω-phenylalkanoic acids can be achieved through various established organic chemistry methodologies. One plausible approach involves the use of a Grignard reagent derived from a long-chain α,ω-dihaloalkane, which is then reacted with a suitable electrophile to introduce the phenyl group at one end and a carboxyl group (or a precursor) at the other. The introduction of the methyl group at the 3-position could be accomplished through α-alkylation of a corresponding ester enolate.

Esterification of the Carboxylic Acid

Once the 3-methyl-15-phenylpentadecanoic acid is synthesized, the final step is its conversion to the methyl ester. Fischer esterification is a common and effective method for this transformation.

Experimental Protocol: General Fischer Esterification

This protocol is a generalized procedure for the esterification of a carboxylic acid with methanol.

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Generalized workflow for Fischer esterification.

Characterization Techniques

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide key information about the structure. Expected signals would include those for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the various methylene and methine protons of the long alkyl chain. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. For fatty acid methyl esters, electron ionization (EI) is often used, which can provide characteristic fragmentation patterns that aid in structural identification.

Gas Chromatography (GC)

Gas chromatography is the preferred method for assessing the purity of fatty acid methyl esters. Using a suitable column and temperature program, the retention time of the compound can be determined, and the presence of any impurities can be detected.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the activities of related branched-chain and ω-phenyl fatty acids suggest potential areas for investigation.

Branched-Chain Fatty Acids (BCFAs)

BCFAs are known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic modulatory effects. They are recognized by various cellular receptors and can influence key signaling pathways.

One important pathway modulated by some fatty acids is the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 by long-chain fatty acids can lead to the potentiation of glucose-stimulated insulin secretion and exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

Sources

An In-Depth Technical Guide to the Molecular Weight of Methyl 3-Methyl-15-phenylpentadecanoate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The precise characterization of molecular compounds is a cornerstone of modern chemical research and pharmaceutical development. Among the fundamental properties, molecular weight stands as a critical identifier and a key parameter influencing a compound's physicochemical and biological behavior. This technical guide provides a comprehensive examination of the molecular weight of Methyl 3-Methyl-15-phenylpentadecanoate, a complex long-chain fatty acid methyl ester. We will detail the theoretical calculation of its molecular weight from its chemical formula and provide a robust, field-proven experimental protocol for its verification using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of both the foundational principles and the practical application of molecular weight determination.

Introduction to this compound

This compound is a fatty acid methyl ester (FAME) characterized by a long aliphatic chain with a methyl branch and a terminal phenyl group. Its structure presents an interesting subject for analytical characterization due to its relatively high mass and specific functional groups.

Chemical Identity:

The accuracy of its molecular weight is paramount for its identification, quantification, and for predicting its behavior in various systems, which is particularly crucial in fields like metabolomics and drug discovery.[4][5]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[6] The calculation is based on the molecular formula (C₂₃H₃₈O₂) and the standard atomic weights of the elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weights for the relevant elements are:

For routine calculations, conventional single values are used. We will use the following for our primary calculation: C = 12.011, H = 1.008, and O = 15.999.

Calculation:

-

Mass of Carbon = 23 atoms × 12.011 g/mol = 276.253 g/mol

-

Mass of Hydrogen = 38 atoms × 1.008 g/mol = 38.304 g/mol

-

Mass of Oxygen = 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 276.253 + 38.304 + 31.998 = 346.555 g/mol

This theoretical value serves as the benchmark for experimental verification. Commercial suppliers of this compound list the molecular weight at approximately 346.55 or 346.56, which aligns with our calculation.[1][2]

Visualization of Molecular Structure

To better understand the compound, its two-dimensional structure is visualized below.

Caption: 2D structure of this compound.

Experimental Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

While theoretical calculation provides an expected value, empirical measurement is essential for confirmation and is the gold standard in chemical analysis. Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[9][10] For a volatile and thermally stable compound like a FAME, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[11][12]

Principle of the Technique

The causality behind choosing GC-MS lies in its dual functionality. The gas chromatograph first separates the analyte from other components in the sample based on its volatility and interaction with the GC column's stationary phase. The separated analyte then enters the mass spectrometer, which acts as a highly sensitive and specific detector.[13]

In the MS source (typically using Electron Ionization - EI), the molecule is bombarded with high-energy electrons. This process dislodges an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺) .[10] The m/z of this molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.[2][3] The molecule also breaks apart into smaller, characteristic charged fragments, creating a fragmentation pattern that serves as a "molecular fingerprint," further confirming the compound's identity.[2][14]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

Objective: To determine the molecular weight of this compound by identifying its molecular ion peak using GC-MS.

Instrumentation:

-

Gas Chromatograph (e.g., Agilent 8890 GC) coupled to a Mass Selective Detector (e.g., Agilent 5977B MSD).

-

Capillary Column: Low-polarity phase, such as a 5% Phenyl Methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Materials:

-

This compound standard (>95% purity).

-

High-purity solvent (e.g., Hexane or Ethyl Acetate, GC-MS grade).

-

Helium (carrier gas), ultra-high purity.

Procedure:

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of the analyte in the chosen solvent.

-

Perform a serial dilution to create a working solution of 1 µg/mL. The goal is to inject a concentration that avoids detector saturation while providing a strong signal.

-

-

Instrument Setup & Calibration:

-

Perform a standard autotune of the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass accuracy and resolution across the desired mass range.

-

Set the GC and MS parameters as detailed in Table 1.

-

-

Injection & Analysis:

-

Inject 1 µL of the 1 µg/mL working solution into the GC inlet.

-

Start the data acquisition. The GC will separate the compound, which will then elute into the MS for analysis.

-

-

Data Acquisition:

-

Acquire data in full scan mode over a mass range of m/z 50-450. This range is chosen to be wide enough to observe the expected molecular ion (m/z ~346.6) and its primary fragments, while excluding low-mass noise from the solvent and air.

-

Table 1: GC-MS Operating Parameters

| Parameter | Setting | Rationale |

| GC Inlet | Splitless mode, 250 °C | Ensures quantitative transfer of the analyte onto the column for high sensitivity. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good chromatographic efficiency and is inert. |

| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 300 °C (hold 5 min) | A temperature ramp ensures efficient separation and elution of the high-boiling point analyte. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy provides reproducible fragmentation patterns and a library-searchable spectrum. |

| Mass Analyzer | Quadrupole, 150 °C | Maintains ion trajectory and prevents contamination. |

| Acquisition Mode | Full Scan, m/z 50-450 | Captures all fragment ions and the molecular ion for comprehensive analysis. |

Data Analysis and Interpretation

-

Identify the Analyte Peak: Examine the Total Ion Chromatogram (TIC). The peak corresponding to this compound should be a sharp, symmetrical peak.

-

Extract the Mass Spectrum: Obtain the mass spectrum for the apex of the analyte's chromatographic peak.

-

Locate the Molecular Ion (M⁺): The key to determining the molecular weight is identifying the molecular ion peak. This will be the peak with the highest mass-to-charge ratio in the spectrum that corresponds to the intact molecule.[3][14] For our analyte, we expect this peak at m/z 346 .

-

Analyze Fragmentation: The fragmentation pattern provides confirmatory evidence. Look for characteristic losses. For example, a loss of a methoxy group (-OCH₃, 31 mass units) would result in a fragment at m/z 315. A McLafferty rearrangement is also common in esters.

-

Confirm Isotopic Peaks: Look for a small peak at M+1 (m/z 347). The natural abundance of the ¹³C isotope (approx. 1.1%) means that for a molecule with 23 carbon atoms, the M+1 peak should have a relative intensity of approximately 25.4% (23 x 1.1%) of the M⁺ peak. This confirms the carbon count and validates the M⁺ peak assignment.

Visualization of Experimental Workflow

Caption: Experimental workflow for GC-MS determination of molecular weight.

Data Synthesis and Validation

A successful analysis will yield an experimental result that closely matches the theoretical calculation.

Table 2: Comparison of Theoretical vs. Experimental Molecular Weight

| Method | Value ( g/mol ) | Source/Result |

| Theoretical Calculation | 346.555 | Based on Molecular Formula C₂₃H₃₈O₂ |

| Experimental (GC-MS) | 346.6 | Expected m/z value of the Molecular Ion (M⁺) peak |

The slight difference is due to the use of nominal mass (integer mass of the most abundant isotope) in routine mass spectrometry versus the average atomic weights used in the theoretical calculation. High-resolution mass spectrometry could provide a mass measurement accurate to several decimal places, allowing for molecular formula confirmation.[2]

Applications in Research and Drug Development

The precise molecular weight of a compound like this compound is not merely an academic detail; it is a critical parameter in applied science.

-

Compound Identification: In complex biological samples, an accurate mass is the primary data point for identifying known and unknown metabolites.

-

Quality Control: For pharmaceutical products, verifying the molecular weight of an active pharmaceutical ingredient (API) or an excipient is a fundamental quality control step to ensure product consistency and safety.[5][15]

-

Drug Discovery: In early-stage drug discovery, molecular weight is a key factor in predicting a compound's "drug-likeness." For instance, Lipinski's Rule of Five suggests that for oral bioavailability, a compound's molecular weight should ideally be less than 500 g/mol .[4] Understanding and controlling molecular weight is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Chemical Synthesis: During synthesis, MS is used to confirm that the desired product has been formed at each step and to identify any byproducts.

Conclusion

The molecular weight of this compound has been established through both theoretical calculation and a detailed framework for experimental verification. Its calculated molecular weight is 346.555 g/mol , a value robustly confirmed by Gas Chromatography-Mass Spectrometry through the identification of its molecular ion at m/z 346 . The convergence of these two approaches provides a high degree of confidence in the compound's identity. For professionals in research and drug development, the rigorous determination of this fundamental property is an indispensable step, underpinning everything from initial discovery to final quality assurance.

References

- BLDpharm.

- OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry.

- PubChem. This compound.

- Wikipedia.

- Santa Cruz Biotechnology, Inc.

- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.

- Durrant Lab. Molecular weight.

- MtoZ Biolabs. How to Determine Molecular Weight?.

- LCGC International. (2023, December 5).

- Archimer. Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns.

- Brookhaven Instruments.

- AZoNetwork. (2026, January 8). New Technique Improves Mass Spectrometry for Precise Molecular Analysis.

- JoVE. (2024, April 4). Mass Spectrometry: Overview.

- Creative Proteomics. (2023, February 7).

- Sigma-Aldrich.

- PubMed. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry.

- IUPAC. (2016, April 1).

- Commission on Isotopic Abundances and Atomic Weights.

- Jordi Labs.

- IUPAC. (2023).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 3. compoundchem.com [compoundchem.com]

- 4. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 5. brookhaveninstruments.com [brookhaveninstruments.com]

- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 9. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Video: Mass Spectrometry: Overview [jove.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

- 13. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 15. jordilabs.com [jordilabs.com]

A Researcher's Guide to Sourcing and Utilizing Methyl 3-Methyl-15-phenylpentadecanoate

An In-depth Technical Guide for Drug Development and Scientific Research Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Unique Branched-Chain Fatty Acid Ester

Methyl 3-Methyl-15-phenylpentadecanoate is a distinctive fatty acid ester characterized by a methyl branch near the carboxyl group and a terminal phenyl ring. This structure places it within the broad and increasingly significant class of branched-chain fatty acids (BCFAs), which are gaining attention in biomedical research for their diverse biological activities. BCFAs are known to play roles in cellular signaling, membrane structure, and metabolism.[1][2][3] The introduction of a methyl group can significantly influence a molecule's physicochemical properties, including its metabolic stability and pharmacokinetic profile, a key consideration in drug design.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, including supplier details, quality considerations, and the scientific context for its use.

Commercial Suppliers and Product Specifications

A critical first step in any research endeavor is the reliable procurement of high-quality starting materials. Several chemical suppliers offer this compound (CAS No. 88336-88-3). Below is a comparative table of prominent suppliers and their product specifications.

| Supplier | Product Number | Purity Specification | Availability | Notes |

| TCI America | M1407 | >95.0% (GC) | In Stock (US & Japan) | Offers detailed product information and allows for bulk inquiries. |

| BLDpharm | 88336-88-3 | Not specified; offers various analytical data (NMR, HPLC, LC-MS) upon request.[5] | Global Stock | Provides a platform for accessing various product documentation. |

| CP Lab Safety | Not specified | min 95%[6] | In Stock | For professional, research, and industrial use only. |

| Santa Cruz Biotechnology | Not specified | Not specified | In Stock | Marketed for proteomics research. |

Note: It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) from any supplier to obtain precise purity data and information on detected impurities.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of this compound is paramount for the integrity of experimental results. While suppliers provide a general purity level, an independent verification is often a crucial component of a robust research protocol. The following section outlines the key analytical techniques for the characterization of this compound.

Experimental Workflow for Quality Control

Caption: A logical workflow for the analytical validation of commercially supplied this compound.

Detailed Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the purity of the compound and confirm its molecular weight.

-

Methodology:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

Employ a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature gradient to separate the components of the sample.

-

The eluting compounds are ionized (typically by electron ionization) and their mass-to-charge ratio is analyzed by the mass spectrometer.

-

-

Expected Outcome: A major peak corresponding to the retention time of this compound with a mass spectrum showing the molecular ion peak (m/z = 346.55) and characteristic fragmentation patterns. The area of this peak relative to the total peak area provides a measure of purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the molecule.

-

Methodology:

-

Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected Outcome: The ¹H NMR spectrum should show distinct signals corresponding to the different types of protons in the molecule (e.g., aromatic protons of the phenyl group, protons of the long alkyl chain, and the methyl ester protons). The ¹³C NMR spectrum will show signals for each unique carbon atom, confirming the overall carbon skeleton.

3. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To provide a quantitative assessment of purity and to detect any non-volatile impurities.

-

Methodology:

-

Develop a suitable HPLC method, which may involve a reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

-

Dissolve a known concentration of the compound in the mobile phase.

-

Inject the solution into the HPLC system and monitor the eluent with a suitable detector (e.g., UV-Vis at a wavelength where the phenyl group absorbs).

-

-

Expected Outcome: A single major peak representing this compound. The area of this peak can be used to calculate the purity against a reference standard if available.

Synthetic Considerations for Custom Production

While commercially available, researchers may require larger quantities or specific isotopically labeled versions of this compound, necessitating custom synthesis. A plausible synthetic route could involve the esterification of the corresponding carboxylic acid, 3-Methyl-15-phenylpentadecanoic acid. The synthesis of the parent acid could be approached through multi-step organic synthesis, potentially utilizing coupling reactions to construct the long carbon chain with the terminal phenyl group. One such approach could be a Stille cross-coupling reaction, which has been used for the synthesis of similar long-chain fatty acids.[7]

Caption: A generalized synthetic pathway for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of research:

-

Metabolic Studies: As a modified fatty acid, it can be used to study lipid metabolism and the effects of branched-chain fatty acids on cellular processes.[1][8]

-

Drug Delivery: The lipophilic nature of the molecule makes it a candidate for incorporation into lipid-based drug delivery systems.

-

Pharmacology: The biological activity of branched-chain fatty acids is an active area of investigation, with potential applications in inflammation, cancer, and metabolic disorders.[3]

-

Reference Standard: It can serve as an analytical standard for the identification and quantification of this or similar compounds in complex biological matrices.

Conclusion

This compound is a commercially available specialty chemical with potential applications in various fields of scientific research and drug development. This guide has provided a comprehensive overview of the key considerations for sourcing and utilizing this compound, from supplier selection to analytical validation. By adhering to rigorous quality control measures and understanding the scientific context of this unique molecule, researchers can ensure the reliability and impact of their work.

References

-

Title: Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? Source: ACS Publications URL: [Link]

-

Title: Branched-chain fatty acids role in health and nutrition Source: Dellait URL: [Link]

-

Title: Branched- Chain Fatty Acids and Obesity: A Narrative Review Source: Oxford Academic URL: [Link]

-

Title: Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids Source: PMC URL: [Link]

-

Title: Branched chain fatty acids | Cyberlipid Source: gerli.com URL: [Link]

-

Title: [Application of methyl in drug design] Source: PubMed URL: [Link]

-

Title: Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction Source: ResearchGate URL: [Link]

-

Title: this compound | C23H38O2 | CID 13171669 Source: PubChem URL: [Link]

-

Title: this compound, min 95%, 100 mg Source: CP Lab Safety URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 88336-88-3|this compound|BLDpharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Introduction: The Imperative of Purity in Scientific Research

An In-depth Technical Guide to the Purity Standards for Methyl 3-Methyl-15-phenylpentadecanoate

This compound is a long-chain fatty acid methyl ester (FAME) characterized by a methyl branch at the beta-position and a terminal phenyl group. While not a common endogenous compound, its unique structure makes it a valuable tool in various research and development applications, potentially as an internal standard in mass spectrometry, a reference marker in metabolic studies, or a building block in targeted synthesis. In these contexts, the reliability and reproducibility of experimental data are directly contingent on the purity of the chemical standard used.

The presence of even minute quantities of impurities—be they structural isomers, residual starting materials, or degradation products—can lead to erroneous analytical results, misinterpretation of biological effects, and significant delays in drug development pipelines. This guide provides a comprehensive framework for establishing and verifying the purity standards for this compound. It is designed for researchers, quality control analysts, and drug development professionals who require a robust, scientifically-grounded approach to chemical standard qualification. We will move beyond simple procedural descriptions to explore the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of rigorous, self-validating purity specifications.

The Foundation: Establishing a Reference Standard

In the pharmaceutical industry, a reference standard serves as the benchmark against which future batches of a substance are qualified.[1] The qualification of this compound as a reference standard necessitates a comprehensive characterization to ensure its identity, purity, and stability.

A primary reference standard is a substance demonstrated through extensive analytical testing to be authentic material of high purity.[2] This guide outlines the workflow to qualify a batch of this compound to this primary standard level. This involves not just achieving a high percentage of the main component, but also identifying and quantifying any impurities present.

The overall workflow for qualifying a new batch of a reference standard is a multi-step process that ensures a comprehensive evaluation of the material's identity and purity.

Caption: Workflow for Reference Standard Qualification.

Anticipating the Unknown: A Potential Impurity Profile

A critical step in defining purity standards is to anticipate the potential impurities that may arise during the synthesis and storage of this compound. While a definitive list requires process-specific knowledge, a logical analysis of its structure allows for the prediction of several impurity classes.

-

Process-Related Impurities:

-

Starting Materials: Unreacted 3-Methyl-15-phenylpentadecanoic acid or methanol.

-

Isomeric Impurities: Positional isomers of the methyl group on the alkyl chain or isomers formed during the synthesis of the phenylpentadecanoic acid backbone.

-

Homologous Impurities: Long-chain esters with slightly shorter or longer alkyl chains (e.g., C14 or C16 analogs).

-

-

Degradation Products:

-

Hydrolysis Product: The most likely degradation pathway is the hydrolysis of the methyl ester to form 3-Methyl-15-phenylpentadecanoic acid.

-

-

Contaminants:

-

Residual Solvents: Solvents used during synthesis and purification (e.g., hexane, ethyl acetate, methanol).

-

Water: Presence of moisture can promote hydrolysis.

-

The Analytical Toolkit: An Orthogonal Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, using multiple techniques with different separation and detection principles to build a comprehensive profile of the material.

Identity and Structural Confirmation

Before purity can be assessed, the identity of the bulk material must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for confirming the molecular structure. Key expected signals in the ¹H NMR spectrum include a singlet for the methoxy group protons around 3.67 ppm, multiplets for the aromatic protons of the phenyl group, and distinct signals for the aliphatic chain protons.[3]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern in MS can also offer structural confirmation, with characteristic losses of the methoxy group or cleavages along the alkyl chain.[4][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1740 cm⁻¹) and C-H stretches from the aromatic and aliphatic portions of the molecule.

Purity Assay and Impurity Quantification

These methods are used to determine the amount of the target compound relative to any impurities.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): As a volatile and thermally stable FAME, this compound is ideally suited for GC analysis.[6][7] GC-FID is the preferred method for the primary purity assay due to its high resolution for FAMEs and the uniform response factor of the FID for hydrocarbons, allowing for accurate quantification via area percent normalization.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at low wavelengths, ~205 nm) serves as an excellent orthogonal technique to GC.[9][10] It is particularly valuable for detecting non-volatile or thermally labile impurities that would not be observed by GC. A reversed-phase method (e.g., on a C18 column) would be standard.

-

Karl Fischer Titration: This is the specific and standard method for determining the water content, which is crucial for an accurate purity assignment.

-

Residual Solvent Analysis: Typically performed using headspace gas chromatography (GC-HS), this analysis quantifies any remaining organic solvents from the manufacturing process.

The analytical strategy should follow a logical decision tree to ensure all aspects of purity are assessed.

Caption: Analytical Decision Workflow for Purity Assessment.

Detailed Experimental Protocols

The trustworthiness of a purity claim rests on the execution of validated analytical methods. The following protocols are provided as robust starting points for the analysis of this compound.

Protocol: Purity by Gas Chromatography (GC-FID)

-

Rationale: This method provides high-resolution separation of volatile and semi-volatile organic compounds. The flame ionization detector is sensitive to nearly all organic compounds and provides a response proportional to the mass of carbon, making it ideal for purity assays by area percent.

-

Instrumentation & Columns:

-

Gas Chromatograph with FID.

-

Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[11]

-

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with high-purity hexane or ethyl acetate.

-

Transfer an aliquot to a GC vial for analysis.

-

-

GC Conditions:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (Split mode, e.g., 50:1 ratio)

-